Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane can be achieved through a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method involves the oxidative cyclopropanation of aza-1,6-enynes, resulting in the formation of functionalized azabicyclo[4.1.0]heptane derivatives . The reaction is carried out under mild conditions, making it a sustainable and efficient approach.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned transition-metal-free methodology. The process is optimized for operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in diverse chemical transformations .
Scientific Research Applications
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-, [1R-(1α,4α,6α)]-: This compound shares a similar bicyclic structure but differs in its functional groups and overall molecular configuration.
Rel-(1R,6S,7S)-7-Methyl-3-azabicyclo[4.1.0]heptane: Another bicyclic compound with distinct functional groups and stereochemistry.
Uniqueness
Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111613-41-3 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,4S,6S)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7-/t13-,14-,15+/m0/s1 |
InChI Key |
BOWJPMUUGHPAAF-DRZKQWGRSA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
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